![molecular formula C30H60Br2N2O4 B020828 Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide CAS No. 109460-91-5](/img/structure/B20828.png)
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a cationic surfactant that can be easily synthesized and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide has been widely used in scientific research for its unique properties. One of the main applications of this compound is as a cationic surfactant for the preparation of liposomes and other lipid-based nanoparticles. It has also been used as a transfection agent for the delivery of nucleic acids into cells.
Wirkmechanismus
The mechanism of action of Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide is not well understood. However, it is believed to interact with the lipid bilayer of cell membranes, leading to the disruption of the membrane and the release of the encapsulated cargo.
Biochemische Und Physiologische Effekte
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide has been found to have various biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells and can induce apoptosis. It has also been found to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide is its ease of synthesis and its ability to form stable nanoparticles. It is also relatively non-toxic and can be used at low concentrations. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide. One area of research could be the development of more efficient and targeted delivery systems for nucleic acids and other cargo. Another area of research could be the optimization of the synthesis method to improve the yield and purity of the compound. Finally, more research could be done to better understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesemethoden
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide can be synthesized by reacting decylamine with 1,4-dimethylpiperazine in the presence of acetic acid. The resulting compound can then be brominated to form the dibromide salt. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Eigenschaften
CAS-Nummer |
109460-91-5 |
|---|---|
Produktname |
Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide |
Molekularformel |
C30H60Br2N2O4 |
Molekulargewicht |
672.6 g/mol |
IUPAC-Name |
decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide |
InChI |
InChI=1S/C30H60N2O4.2BrH/c1-5-7-9-11-13-15-17-19-25-35-29(33)27-31(3)21-23-32(4,24-22-31)28-30(34)36-26-20-18-16-14-12-10-8-6-2;;/h5-28H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YEGHWEOIELZXAU-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCOC(=O)C[N+]1(CC[N+](CC1)(C)CC(=O)OCCCCCCCCCC)C.[Br-].[Br-] |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C[N+]1(CC[N+](CC1)(C)CC(=O)OCCCCCCCCCC)C.[Br-].[Br-] |
Synonyme |
1,4-bis(N,N-methyl-N,N-decoxycarbonylmethylene)piperazinium 1,4-BMDP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



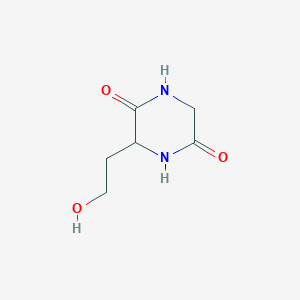
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)
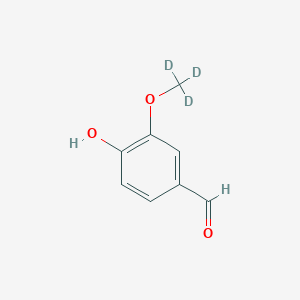

![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)
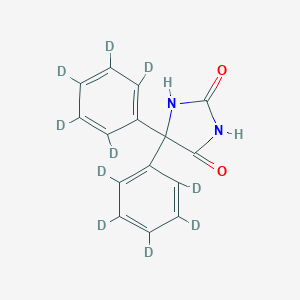


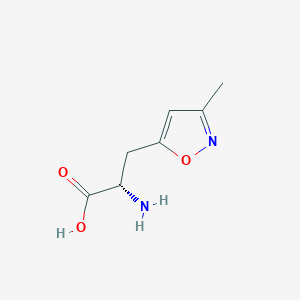
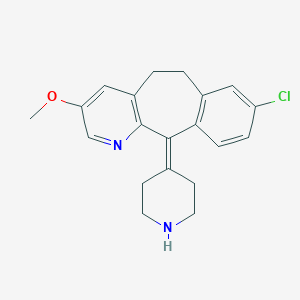
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
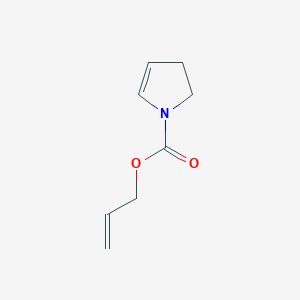

![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)